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Hpk1-IN-55: A Chemical Probe for Interrogating HPK1 Function

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1] As an intracellular checkpoint, HPK1 attenuates T-cell activation, proliferation, and cytokine production, making it a compelling therapeutic target for enhancing anti-tumor immunity.[2] **Hpk1-IN-55** is a potent and selective, orally active small molecule inhibitor of HPK1, serving as a valuable chemical probe to investigate the biological functions of HPK1 and its role in cancer immunotherapy.[3] These application notes provide detailed protocols for the use of **Hpk1-IN-55** in various in vitro and in vivo experimental settings.

Mechanism of Action

Upon T-cell receptor (TCR) engagement, HPK1 is recruited to the immunological synapse and becomes activated. [4] Activated HPK1 then phosphorylates the adaptor protein SLP-76 at serine 376. [5] This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the dissociation of the SLP-76 signaling complex and subsequent downregulation of T-cell responses, including reduced production of interleukin-2 (IL-2). [4] **Hpk1-IN-55** competitively binds to the ATP-binding pocket of HPK1, inhibiting its kinase activity and preventing the phosphorylation of SLP-76. This blockade of negative regulation sustains TCR signaling and enhances T-cell effector functions. [6]



Data Presentation

Biochemical and Cellular Activity of Hpk1-IN-55

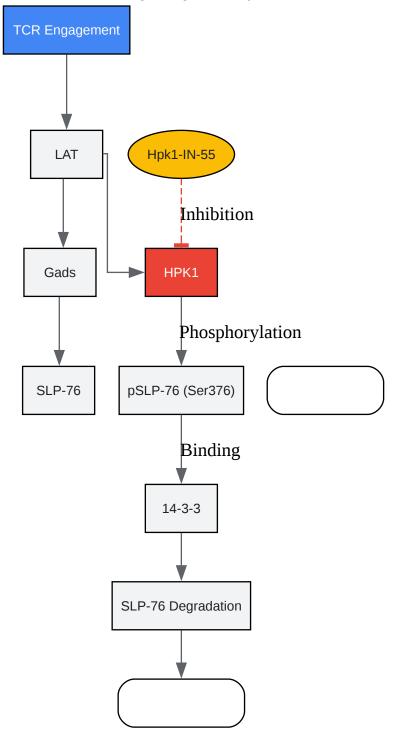
Parameter	Value	Cell Type/Assay Condition	Reference
HPK1 Enzymatic IC50	<0.51 nM	Recombinant HPK1 enzymatic assay	[3]
IL-2 Secretion EC50	43.3 nM	Human Peripheral Blood Mononuclear Cells (PBMCs)	[3]
IL-2 Release EC50	38.8 nM	Purified human pan T cells	[3]
IFN-γ Release EC50	49.2 nM	Purified human pan T cells	[3]

In Vivo Pharmacokinetics of Hpk1-IN-55

Species	Route	Dose	Clp (mL/min /kg)	· Vd (L/kg)	DNAUC (0-24 h) (h · ng/ml)	Bioavail ability (F%)	Referen ce
Beagle Dogs	IV	-	11.44	5.58	-	-	[3]
Beagle Dogs	РО	-	-	-	-	-	[3]
Monkeys	IV	1 mg/kg	11.41	-	-	-	[3]
Monkeys	РО	2 mg/kg	-	-	560.5	42.0	[3]

Signaling Pathway and Experimental Workflow Visualization



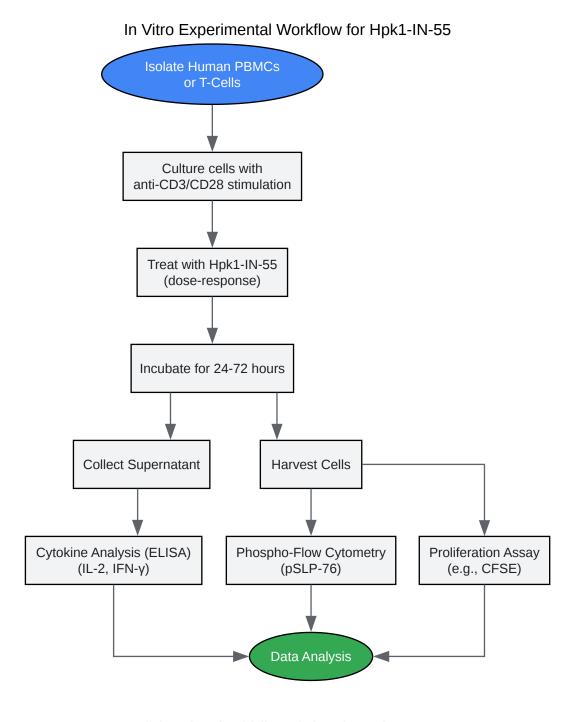


HPK1 Signaling Pathway in T-Cell Activation

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Caption: HPK1 negatively regulates T-cell activation via SLP-76 phosphorylation.





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Caption: Workflow for in vitro evaluation of **Hpk1-IN-55**.

Experimental Protocols Protocol 1: In Vitro HPK1 Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity of **Hpk1-IN-55** on recombinant HPK1.



Materials:

- Recombinant human HPK1 enzyme
- Kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 0.015% Brij-35, 2 mM DTT)
- Fluorescently labeled peptide substrate (e.g., NH2-fluorescein-RFARKGSLRQKNV-COOH)
- ATP
- Hpk1-IN-55
- DMSO
- 384-well plates
- Plate reader capable of detecting fluorescence

- Prepare a serial dilution of Hpk1-IN-55 in DMSO.
- In a 384-well plate, add the diluted **Hpk1-IN-55** or DMSO (vehicle control).
- Add a mixture of recombinant HPK1 enzyme and the peptide substrate in kinase buffer to each well.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature for a specified time (e.g., 3 hours).
- Stop the reaction by adding EDTA.
- Measure the fluorescence on a compatible plate reader.
- Calculate the percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.



Protocol 2: Cellular Assay for IL-2 and IFN-y Production

Objective: To assess the effect of **Hpk1-IN-55** on T-cell activation by measuring cytokine production.

Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs) or purified human pan T-cells
- RPMI-1640 medium with 10% FBS
- Anti-CD3 and anti-CD28 antibodies
- Hpk1-IN-55
- DMSO
- 96-well culture plates
- ELISA kits for human IL-2 and IFN-y

- Isolate PBMCs or purify T-cells from healthy donor blood.
- Seed the cells in a 96-well plate at a density of 2 x 10⁵ cells/well.
- Pre-treat the cells with a serial dilution of **Hpk1-IN-55** or DMSO for 1-2 hours.[4]
- Stimulate the cells with plate-bound anti-CD3 (e.g., 1 μ g/mL) and soluble anti-CD28 (e.g., 1 μ g/mL).
- Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[3]
- After incubation, centrifuge the plate and collect the supernatant.
- Measure the concentration of IL-2 and IFN-y in the supernatant using ELISA kits according to the manufacturer's instructions.



Determine the EC50 values by plotting the cytokine concentration against the Hpk1-IN-55 concentration.

Protocol 3: Phospho-Flow Cytometry for SLP-76 Phosphorylation

Objective: To measure the direct target engagement of **Hpk1-IN-55** by quantifying the phosphorylation of its substrate, SLP-76.

Materials:

- Jurkat T-cells or human PBMCs
- RPMI-1640 medium
- Hpk1-IN-55
- Anti-CD3 antibody
- Fixation and permeabilization buffers (e.g., BD Cytofix/Cytoperm™)
- Phospho-specific antibody against pSLP-76 (Ser376)
- Fluorescently labeled secondary antibody
- Flow cytometer

- Culture Jurkat cells or isolate PBMCs.
- Pre-treat the cells with a dose range of **Hpk1-IN-55** for 1-2 hours.[4]
- Stimulate the cells with anti-CD3 antibody (e.g., 20 μg/mL) for 30 minutes.[4]
- Fix and permeabilize the cells according to the manufacturer's protocol.
- Stain the cells with the anti-pSLP-76 (Ser376) antibody.



- Wash the cells and stain with a fluorescently labeled secondary antibody.
- Acquire data on a flow cytometer and analyze the median fluorescence intensity of pSLP-76.
- Determine the IC50 value for the inhibition of SLP-76 phosphorylation.

Protocol 4: In Vivo Antitumor Efficacy Study

Objective: To evaluate the in vivo antitumor efficacy of **Hpk1-IN-55** as a monotherapy and in combination with an anti-PD-1 antibody.

Materials:

- Female BALB/c or C57BL/6 mice
- Syngeneic tumor cells (e.g., CT26 or MC38)
- Hpk1-IN-55
- Vehicle for oral administration (e.g., 0.5% methylcellulose)
- Anti-mouse PD-1 antibody
- Calipers for tumor measurement

- Subcutaneously implant tumor cells into the flank of the mice.
- Monitor tumor growth until tumors reach a palpable size (e.g., 80-100 mm³).
- Randomize mice into treatment groups (e.g., Vehicle, Hpk1-IN-55, anti-PD-1, Hpk1-IN-55 + anti-PD-1).
- Administer Hpk1-IN-55 orally (p.o.) at the desired dose and schedule (e.g., 1.5-12 mg/kg, b.i.d.).[3]
- Administer the anti-PD-1 antibody intraperitoneally (i.p.) at the specified dose and schedule.



- Measure tumor volume with calipers every 2-3 days.
- Monitor animal body weight as a measure of toxicity.
- At the end of the study, tumors and spleens can be harvested for pharmacodynamic analysis (e.g., pSLP-76 levels, immune cell infiltration).

Conclusion

Hpk1-IN-55 is a potent and selective chemical probe for HPK1, enabling detailed investigation of its role in immune regulation. The provided data and protocols offer a framework for researchers to effectively utilize **Hpk1-IN-55** in their studies to further elucidate the therapeutic potential of HPK1 inhibition in immuno-oncology.

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